molecular formula C21H20ClN3O2 B10870456 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide

Cat. No.: B10870456
M. Wt: 381.9 g/mol
InChI Key: NFVRNFIEEOVAMN-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Formation of the Piperidine Carboxamide Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, followed by the formation of the carboxamide group via amide coupling reactions using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerases, enzymes involved in DNA replication, leading to anticancer effects.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O2/c22-15-6-7-17-16(12-15)18(13-4-2-1-3-5-13)19(21(27)24-17)25-10-8-14(9-11-25)20(23)26/h1-7,12,14H,8-11H2,(H2,23,26)(H,24,27)

InChI Key

NFVRNFIEEOVAMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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